molecular formula C26H29ClN4OS2 B492608 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3,5-di-tert-butylphenyl)acetamide CAS No. 671199-90-9

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3,5-di-tert-butylphenyl)acetamide

Cat. No.: B492608
CAS No.: 671199-90-9
M. Wt: 513.1g/mol
InChI Key: SVQLZNSYXPUXSA-UHFFFAOYSA-N
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Description

2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3,5-di-tert-butylphenyl)acetamide is a heterocyclic compound featuring a fused thiazolo[2,3-c][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 3. The thioether linkage connects this core to an acetamide group bearing a 3,5-di-tert-butylphenyl substituent. The 4-chlorophenyl group enhances lipophilicity and electronic effects, while the bulky di-tert-butylphenyl moiety may improve metabolic stability by reducing oxidative degradation.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4OS2/c1-25(2,3)17-11-18(26(4,5)6)13-20(12-17)28-22(32)15-34-24-30-29-23-31(24)21(14-33-23)16-7-9-19(27)10-8-16/h7-14H,15H2,1-6H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQLZNSYXPUXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3,5-di-tert-butylphenyl)acetamide typically involves multi-step organic reactions. The process often starts with the formation of the thiazole and triazole rings, followed by their functionalization and coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of cell wall synthesis or disruption of membrane integrity.

Activity TypeTarget OrganismIC50 ValueMechanism
AntibacterialE. coli15 μMCell wall synthesis inhibition
AntifungalCandida albicans20 μMMembrane disruption

Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cells through various pathways. For instance, it has shown effectiveness against colon carcinoma (HCT116) with an IC50 value of 6.2 μM. The compound may activate caspase pathways and inhibit key signaling pathways involved in cell survival and proliferation.

Cancer TypeCell LineIC50 ValueMechanism
Colon CancerHCT1166.2 μMApoptosis induction
Breast CancerT47D27.3 μMProliferation inhibition

Anti-inflammatory Properties

Some studies suggest that derivatives of this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways, although more research is needed to fully elucidate these mechanisms.

Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested against multiple strains of bacteria and fungi. Results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria as well as common fungal pathogens.

Cancer Cell Studies

A recent publication highlighted the compound's effectiveness against HCT116 cells. The study demonstrated that the compound induces apoptosis through mitochondrial pathways, emphasizing its potential as an anticancer agent.

Mechanistic Insights

Another study explored how this compound affects cancer cells by inhibiting critical signaling pathways involved in cell survival and proliferation. These findings support its potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and triazole rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Structural Analysis

Compound Core Structure Key Substituents Functional Groups
Target Compound Thiazolo[2,3-c][1,2,4]triazole 4-Chlorophenyl, 3,5-di-tert-butylphenyl Thioether, acetamide
Compound p Thiazole Hydroperoxypropan, diphenylhexan Carbamate, urea
Compound q Thiazole t-Butoxycarbonylamino, diphenylhexan Carbamate
Compound r Thiazole Isobutoxycarbonylamino Carbamate

Key Observations:

Core Structure: The target compound’s fused thiazolo-triazole system introduces rigidity and planar geometry, which may enhance binding affinity to enzymatic targets compared to the simpler thiazole cores in p , q , and r .

The di-tert-butylphenyl substituent offers steric bulk, likely improving metabolic stability relative to the hydroperoxypropan group in p, which may confer redox activity .

Functional Groups:

  • The thioether linkage in the target compound is less hydrolytically labile than the carbamate groups in p , q , and r , suggesting enhanced stability in physiological conditions .
  • The acetamide group may facilitate hydrogen bonding, similar to the urea moiety in p , which is critical for protease inhibition.

Pharmacological and Physicochemical Properties

Table 2: Hypothesized Property Comparison

Property Target Compound Compound p Compound q Compound r
logP (Predicted) High (due to tert-butyl groups) Moderate (hydroperoxypropan) High (t-butoxycarbonyl) Moderate (isobutoxycarbonyl)
Metabolic Stability Likely high Moderate (reactive peroxide) High Moderate
Bioactivity Enzyme inhibition (speculative) Protease inhibition Antiviral Antiviral

Research Findings:

  • Compound p : Demonstrated protease inhibitory activity attributed to its urea moiety, which mimics peptide bonds .
  • Compounds q and r : Exhibited antiviral properties, likely due to carbamate-mediated interactions with viral proteases .
  • Target Compound : The acetamide and thioether groups may target cysteine proteases or kinases, while the di-tert-butylphenyl group could reduce CYP450-mediated metabolism, enhancing half-life.

Biological Activity

The compound 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3,5-di-tert-butylphenyl)acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure features a thiazole ring fused with a triazole ring and a chlorophenyl substituent, which enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its potential therapeutic applications.

Structural Features

The compound's structure can be broken down into key components that contribute to its biological activity:

Component Description
Thiazole RingProvides antimicrobial and antifungal properties.
Triazole RingKnown for anticancer and anti-inflammatory effects.
Chlorophenyl GroupEnhances binding affinity to biological targets.
Di-tert-butylphenyl GroupIncreases lipophilicity, aiding cellular membrane penetration.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The thiazole-triazole structure has been associated with potent antimicrobial properties against various pathogens, including resistant strains.
  • Anticancer Properties : Preliminary studies suggest significant anticancer activity, particularly against leukemia cell lines. The presence of the chlorophenyl group is believed to enhance this effect by facilitating interactions with specific molecular targets.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

The mechanism of action involves the compound's ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts essential biological pathways, leading to antimicrobial or anticancer effects. However, detailed studies are needed to elucidate the exact molecular targets and pathways involved.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of thiazolo[2,3-c][1,2,4]triazoles exhibited high potency against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics.
  • Anticancer Activity :
    • In vitro evaluations showed that the compound inhibited the growth of various cancer cell lines without affecting normal somatic cells (HEK293). The structure-activity relationship (SAR) indicated that modifications in the chlorophenyl moiety could enhance anticancer efficacy .
  • Inflammatory Response :
    • Research highlighted the compound's ability to modulate inflammatory cytokines in cell cultures, suggesting a potential role in treating conditions like rheumatoid arthritis .

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